![molecular formula C19H32O2 B108442 5beta-Androstane-3beta,17beta-diol CAS No. 6038-31-9](/img/structure/B108442.png)
5beta-Androstane-3beta,17beta-diol
Overview
Description
5beta-Androstane-3beta,17beta-diol, also known as 5α-androstane-3β,17β-diol, is an endogenous steroid hormone and a metabolite of androgens like dehydroepiandrosterone (DHEA) and dihydrotestosterone (DHT) . It is a naturally occurring androstane steroid and a structural analogue of DHT .
Synthesis Analysis
5beta-Androstane-3beta,17beta-diol is a major metabolite of testosterone with androgenic activity . It is synthesized from dihydrotestosterone, a potent androgen .Molecular Structure Analysis
The molecular structure of 5beta-Androstane-3beta,17beta-diol is characterized by a 5α-androstane substituted by β-hydroxy groups at positions 3 and 17 . The chemical formula is C19H32O2 .Chemical Reactions Analysis
As a metabolite of dihydrotestosterone, 5beta-Androstane-3beta,17beta-diol is involved in the metabolic pathways of DHT . It is also implicated as a regulator of gonadotropin secretion .Physical And Chemical Properties Analysis
5beta-Androstane-3beta,17beta-diol has a molar mass of 292.463 g·mol−1 . Its melting point is between 168–170 °C .Scientific Research Applications
Endocrine System Research
5beta-Androstane-3beta,17beta-diol is a metabolite of dihydrotestosterone and has been studied for its potential effects on the endocrine system. It does not bind to androgen receptors but has affinity for estrogen receptor beta (ERβ), suggesting a role in modulating hormonal activity .
Anti-Inflammatory Properties
Research has indicated that 5beta-Androstane-3beta,17beta-diol can inhibit tumor necrosis factor-alpha and lipopolysaccharide-induced inflammatory responses in human endothelial cells and in mice aorta. This points to its potential application in studying inflammatory diseases and developing anti-inflammatory therapies .
Cancer Research
This compound has been implicated in the regulation of gonadotropin secretion and has shown inhibitory effects on prostate cancer cell migration through ERβ signaling activation. Its role in cancer biology, particularly in hormone-dependent cancers, makes it a valuable compound for research in this field .
Metabolic Studies
The compound’s impact on lipid metabolism and atherosclerosis has been a subject of study, providing insights into cardiovascular diseases and metabolic syndrome. It could serve as a tool for understanding the metabolic processes involved in these conditions .
Mechanism of Action
Target of Action
5beta-Androstane-3beta,17beta-diol, also known as 3β-Diol, is an endogenous steroid hormone and a metabolite of androgens like dehydroepiandrosterone (DHEA) and dihydrotestosterone (DHT) . The primary target of 3β-Diol is the Estrogen Receptor Beta (ERβ) . ERβ is a nuclear receptor that is activated by the hormone estrogen .
Mode of Action
3β-Diol acts as a selective, high-affinity agonist of ERβ . An agonist is a substance that initiates a physiological response when combined with a receptor. The actions of 3β-Diol on the hypothalamo-pituitary–adrenal (HPA) axis are mediated by ERβ which inhibits the paraventricular nucleus (PVN) response to stressors .
Biochemical Pathways
3β-Diol is a metabolite of androgens like DHEA and DHT . It plays a role in the regulation of the HPA axis . The HPA axis is a complex set of direct influences and feedback interactions among the hypothalamus, the pituitary gland, and the adrenal glands . The HPA axis is involved in the neuroendocrine adaptation component of the stress response .
Pharmacokinetics
As a steroid hormone, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in urine and feces .
Result of Action
The activation of ERβ by 3β-Diol has antiproliferative effects against prostate cancer cells . Through ERβ, 3β-Diol positively regulates oxytocin neurons and signaling in the paraventricular nucleus of the hypothalamus . It has been found to have antidepressant, anxiolytic, cognitive-enhancing, and stress-relieving effects via this action .
Action Environment
The action of 3β-Diol can be influenced by various environmental factors. For example, stress can activate the HPA axis, which is regulated in part by 3β-Diol . Therefore, the efficacy and stability of 3β-Diol could potentially be affected by the stress levels of the individual .
Safety and Hazards
Future Directions
5beta-Androstane-3beta,17beta-diol has been found to have antidepressant, anxiolytic, cognitive-enhancing, and stress-relieving effects . It may be the primary endogenous ligand of ERbeta in the prostate gland, and as a result of activation of the ERbeta, it has antiproliferative effects against prostate cancer cells . These findings suggest a novel and important role of 5beta-Androstane-3beta,17beta-diol in the regulation of the HPA axis and potential therapeutic applications .
properties
IUPAC Name |
(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13+,14+,15+,16+,17+,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMYJHIOYJEBSB-VXZRPZIYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501312594 | |
Record name | 5beta-Androstane-3beta,17beta-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501312594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5beta-Androstane-3beta,17beta-diol | |
CAS RN |
6038-31-9 | |
Record name | 5β-Androstane-3β,17β-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6038-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5alpha-Androstene-3beta,17beta-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006038319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5beta-Androstane-3beta,17beta-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501312594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5.ALPHA.-ANDROSTENE-3.BETA.,17.BETA.-DIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5O0J576TA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary metabolic pathways of testosterone in the rabbit placenta?
A1: Research indicates that rabbit placenta in mid to late gestation exhibits significant 5β-reductase activity, leading to the formation of 5β-reduced metabolites from testosterone. These metabolites include 5β-Androstane-3α,17β-diol, 5β-Androstane-3β,17β-diol, and 17β-hydroxy-5β-androstan-3-one. Notably, estrogen formation was not observed from testosterone in this context [].
Q2: Does the configuration of the A/B-ring junction in androstane derivatives influence their interaction with testosterone 17β-dehydrogenase (NADP+)?
A2: Yes, the configuration of the A/B-ring junction plays a crucial role in the interaction of androstane derivatives with testosterone 17β-dehydrogenase (NADP+). Studies involving a newly discovered testosterone 17β-dehydrogenase (NADP+) from guinea-pig liver demonstrated that both 5α-androstane and 5β-androstane derivatives, including 5β-Androstane-3α,17β-diol and 5β-Androstane-3β,17β-diol, can act as substrates for this enzyme []. This suggests that the enzyme exhibits flexibility in accommodating different A/B-ring junction configurations.
Q3: Can the metabolic profile of testosterone differ in specific tissue types?
A3: Yes, research highlights the tissue-specific nature of testosterone metabolism. For instance, in tissues associated with a keratin-filled cutaneous cyst, an unusual pattern emerged, deviating from the typical 5α-reduced metabolites commonly found in skin. Instead, a significant presence of 5β-reduced steroids, including 5β-Androstane-3β,17β-diol, was observed, indicating a shift in metabolic pathways within this specific tissue environment [].
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